

I-Atabrine dihydrochloride discovery

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Compound Focus: I-Atabrine dihydrochloride

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Compound Profile & Identification

The table below summarizes the core identification and chemical data for I-Atacrine dihydrochloride [1].

Property	Description
Systematic Name	I-Atacrine dihydrochloride
Related Parent Compound	Quinacrine (also known as Mepacrine, Atabrine) [2] [3] [4].
CAS Number	56100-42-6
Molecular Formula	$C_{23}H_{32}Cl_3N_3O$
Molecular Weight	472.88 g/mol
Chemical Structure	A less active (I-) enantiomer of quinacrine [1].
Solubility	Soluble in DMSO (up to 20 mg/mL) and Water (up to 50 mg/mL) [1].
Storage	-20°C or 4°C, sealed and protected from moisture [1].

Historical Context & Research Trajectory

- **Parent Compound Origins:** Quinacrine was first synthesized in the 1930s by Bayer as a synthetic antimalarial to replace quinine [2] [3] [4]. It was used extensively by Allied soldiers during World War II [2] [5].
- **Expanding Applications:** Over decades, quinacrine was approved or studied for various conditions, including giardiasis, tapeworm infections, lupus erythematosus, rheumatoid arthritis, and as a sclerosing agent for pleural effusions [2] [3].
- **Enantiomer Identification:** As research tools advanced, scientists isolated and studied the different stereoisomers of quinacrine. l-Atacrine dihydrochloride was identified as the **less active enantiomer** in screens for antiprion activity [1], highlighting that the biological activity of the racemic mixture is likely driven by the more active form.

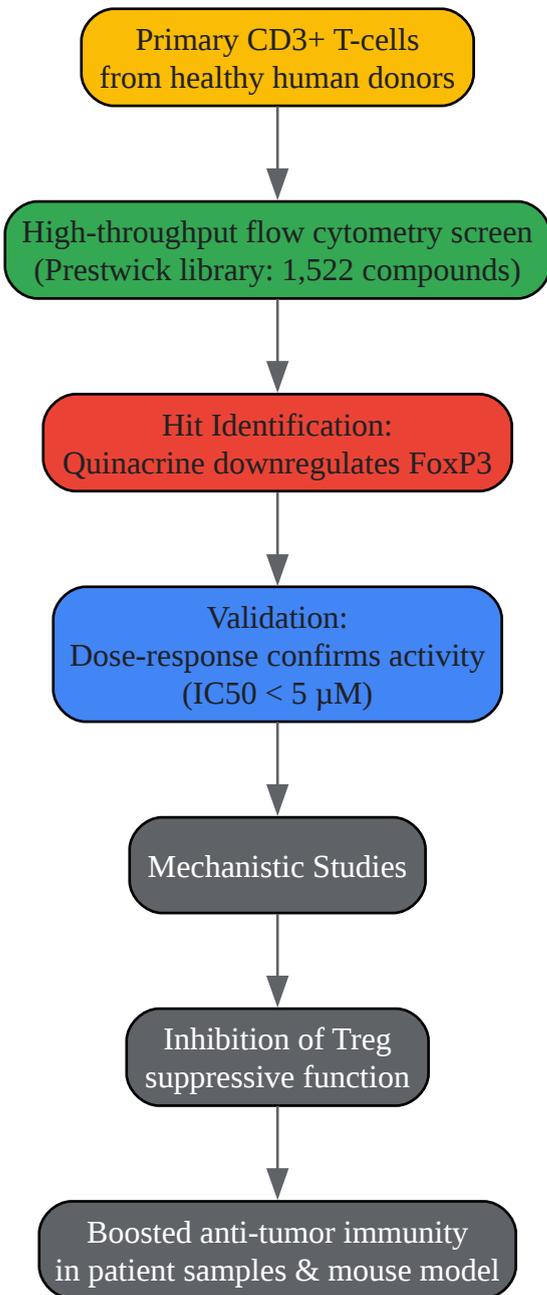
Modern Research & Experimental Focus

Recent research explores quinacrine and its derivatives for new therapeutic applications, focusing on mechanisms beyond its original uses.

Application in Cancer Immunotherapy

A 2025 high-throughput screen identified quinacrine as a potent downregulator of **FoxP3**, a key transcription factor in regulatory T-cells (Tregs) that suppresses anti-tumor immunity [6].

The experimental workflow for this discovery is summarized below:



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Experimental workflow for identifying FoxP3 inhibitors [6].

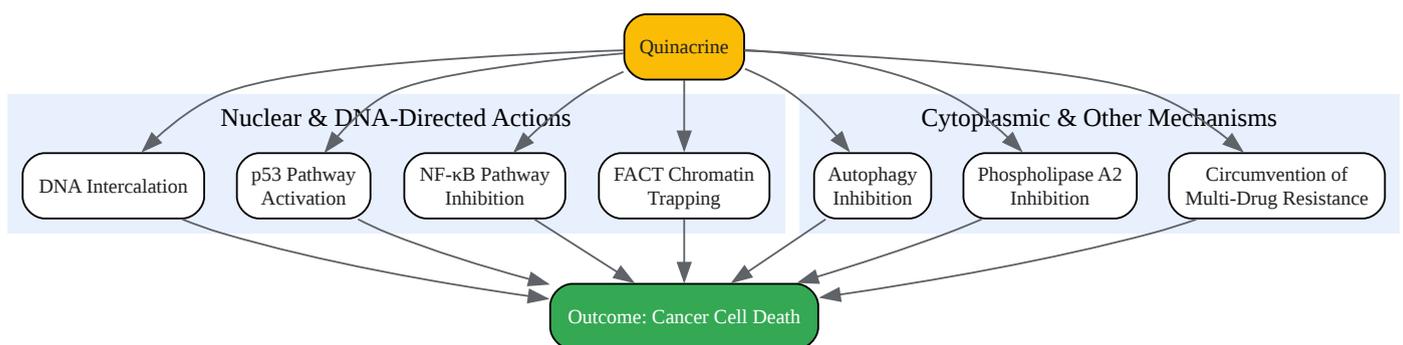
Key findings from this research include [6]:

- **Mechanism:** The compound interfered with FoxP3's DNA-binding ability, disrupting its regulation of downstream genes critical for Treg function.
- **Functional Outcome:** Treatment selectively abrogated the immunosuppressive function of Tregs, thereby "releasing the brakes" on effector T-cells.

- **Therapeutic Validation:** In a syngeneic mouse tumor model, these 9-aminoacridine compounds boosted anti-tumor immune responses and inhibited tumor growth.

Multi-Target Anticancer Mechanisms

Quinacrine is a polypharmacological agent, meaning it acts on multiple cellular targets simultaneously. The following diagram illustrates its key mechanisms in cancer cells.



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Key anticancer mechanisms of quinacrine [3] [4] [7].

Toxicity and Safety Profile

While 1-Atacrine's specific toxicity is less documented, the safety profile of its parent compound, quinacrine, is well-established from decades of use [3] [4].

Category	Common/Notable Adverse Effects
Dermatological	Yellowish skin discoloration, bluish-black pigmentation, hyperpigmentation [8] [4].

Category	Common/Notable Adverse Effects
Gastrointestinal	Diarrhea, nausea, abdominal cramps, anorexia (dose-dependent and often transient) [3] [4].
Hematological	Aplastic anemia (rare, ~0.003%, associated with high doses and prolonged therapy) [3] [4].
Neurological/Psychiatric	Headache, dizziness, insomnia, nightmares; toxic psychosis (rare, 0.1-0.4%) [2] [3] [4].
Ophthalmological	Low risk of retinal toxicity; rare, reversible corneal edema at very high doses (>500 mg) [3].

Future Research Directions

Current evidence suggests l-Atacrine dihydrochloride is primarily a tool for distinguishing stereospecific effects from the more active quinacrine forms [1]. Future research may explore:

- **Refining Structure-Activity Relationships (SAR):** Further defining which structural motifs and stereochemistry confer optimal FoxP3 inhibition with minimal toxicity.
- **Combination Therapy:** Leveraging its multi-target mechanism in combination with other immunotherapies or targeted drugs to overcome resistance [7].
- **Novel Formulations:** Developing delivery systems to improve bioavailability and target accumulation while reducing systemic exposure.

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